

Application Notes and Protocols for In Vitro Assays of LAS190792 (AZD8999)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	LAS190792	
Cat. No.:	B11935823	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

LAS190792, also known as AZD8999, is a novel bifunctional molecule under development for the treatment of chronic respiratory diseases such as COPD and asthma.[1][2][3] It functions as both a potent muscarinic receptor antagonist and a β 2-adrenoceptor agonist (MABA), combining two key bronchodilator mechanisms in a single entity.[1][2][4] This document provides detailed protocols for the key in vitro assays used to characterize the pharmacological profile of **LAS190792**, including receptor binding assays, functional cell-based assays, and isolated tissue assays. The presented data and methodologies are crucial for understanding the potency, selectivity, and mechanism of action of this compound.

Muscarinic Receptor Binding Assays

These assays are designed to determine the binding affinity of **LAS190792** for various subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5). A competitive radioligand binding assay format is typically employed.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of **LAS190792** for human muscarinic receptors.

Materials:

- Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, M5).
- Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or a similar suitable radiolabeled muscarinic antagonist.
- LAS190792 and reference compounds (e.g., tiotropium, atropine).
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- Scintillation cocktail.
- 96-well filter plates.
- Vacuum manifold.
- Microplate scintillation counter.

Procedure:

- Membrane Preparation: Thaw the frozen cell membranes expressing the specific muscarinic receptor subtype on ice. Homogenize the membranes in ice-cold assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes in assay buffer to the desired final concentration.
- Assay Setup: In a 96-well plate, add the following components in order:
 - \circ 25 µL of assay buffer or unlabeled antagonist (for determining non-specific binding, e.g., 1 µM atropine).
 - 25 μL of a serial dilution of LAS190792 or reference compound.
 - 50 μL of radioligand (e.g., [3H]-NMS at a concentration close to its Kd).
 - 100 μL of the diluted cell membrane suspension.

- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
- Filtration: Transfer the contents of the wells to a 96-well filter plate pre-soaked with wash buffer. Rapidly wash the filters three times with 200 μL of ice-cold wash buffer using a vacuum manifold to separate bound from free radioligand.
- Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Quantitative Data: Muscarinic Receptor Binding Affinity

Compound	M1 (pKi)	M2 (pKi)	M3 (pKi)	M4 (pKi)	M5 (pKi)
LAS190792	8.9	8.8	8.8	9.2	8.2
Tiotropium	~9.0	~8.5	~9.2	~8.8	~8.7

Data synthesized from multiple sources. pKi = -log(Ki). A higher pKi value indicates a higher binding affinity.

B2-Adrenoceptor Functional Assays

These assays evaluate the functional potency of **LAS190792** as a β 2-adrenoceptor agonist. The activation of β 2-adrenoceptors leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).

Experimental Protocol: cAMP Accumulation Assay

Objective: To determine the effective concentration (EC50) of **LAS190792** for stimulating cAMP production in cells expressing the human β 2-adrenoceptor.

Materials:

- CHO cells stably expressing the human β2-adrenoceptor.
- Cell culture medium.
- Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
- LAS190792 and reference β2-agonists (e.g., indacaterol, olodaterol, isoproterenol).
- cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
- 384-well or 96-well assay plates.

Procedure:

- Cell Culture and Plating: Culture the CHO-β2 cells in appropriate medium. Seed the cells into the assay plates at a suitable density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
- Compound Preparation: Prepare serial dilutions of LAS190792 and reference compounds in stimulation buffer.
- Cell Stimulation: Remove the culture medium from the wells and add the stimulation buffer containing the different concentrations of the test compounds.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
- Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the specific cAMP assay kit being used.

Data Analysis: Generate concentration-response curves by plotting the cAMP levels against the logarithm of the agonist concentration. Determine the EC50 values using non-linear regression analysis.

Quantitative Data: β-Adrenoceptor Agonist Potency

Compound	β2-Adrenoceptor (pEC50)	β1/β2 Selectivity
LAS190792	9.6	Similar or higher than indacaterol
Indacaterol	~9.0	-
Olodaterol	~9.2	-
Batefenterol	~9.5	-

pEC50 = -log(EC50). A higher pEC50 value indicates greater potency.

Isolated Tissue Functional Assays

These ex vivo assays assess the combined muscarinic antagonist and β 2-agonist activity of **LAS190792** in a more physiologically relevant system, such as guinea pig tracheal rings.

Experimental Protocol: Guinea Pig Trachea Relaxation Assay

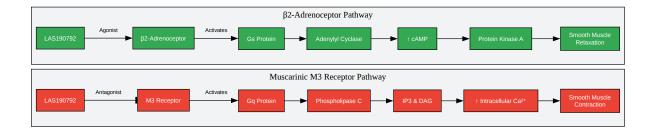
Objective: To evaluate the functional potency and duration of action of **LAS190792** in relaxing pre-contracted airway smooth muscle.

Materials:

- Male Dunkin-Hartley guinea pigs.
- Krebs-Henseleit solution (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1), gassed with 95% O₂ / 5% CO₂.
- Contractile agents (e.g., acetylcholine, carbachol, electrical field stimulation).
- LAS190792 and comparator compounds.
- Organ bath system with isometric force transducers.
- Data acquisition system.

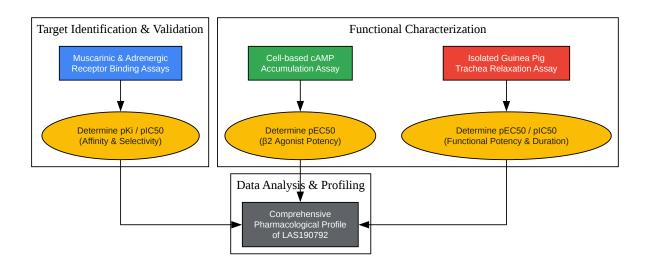
Procedure:

- Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Clean the trachea of adhering connective tissue and cut it into rings (2-3 mm wide).
- Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer. Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
- Contraction: Induce a sustained contraction of the tracheal rings using a contractile agent.
 - \circ For β 2-agonist activity: Use spontaneous tone or a low concentration of a contractile agent.
 - For muscarinic antagonist activity: Pre-contract the tissue with a muscarinic agonist like acetylcholine or carbachol. To isolate the muscarinic effect, the β-adrenergic component can be blocked with a β-blocker like propranolol.
- Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of LAS190792 or comparator compounds to the organ bath to generate a concentrationresponse curve for relaxation.
- Duration of Action (Washout Studies): After obtaining a maximal response to the test compound, perform repeated washes with fresh Krebs-Henseleit solution and monitor the return of the tissue's contractile response to the agonist over several hours.


Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the contractile agent. Calculate the pIC50 (for antagonism) or pEC50 (for agonism) from the concentration-response curves using non-linear regression. The duration of action is determined by the time it takes for the contractile response to recover after washout.

Quantitative Data: Functional Potency in Isolated Trachea

Compound	Antimuscarinic Activity (pIC50)	β2-Agonist Relaxant Potency (pEC50)
LAS190792	8.3 (in human tissue)	9.6
Batefenterol	7.9 (in human tissue)	~9.5


Signaling Pathway and Experimental Workflow Diagrams

Click to download full resolution via product page

Caption: Dual signaling pathway of LAS190792.

Click to download full resolution via product page

Caption: In vitro pharmacological profiling workflow for **LAS190792**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pharmacological preclinical characterization of LAS190792, a novel inhaled bifunctional muscarinic receptor antagonist /β2-adrenoceptor agonist (MABA) molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Relaxation of isolated guinea pig trachea, bronchi and pulmonary arteries produced by vasoactive intestinal peptide (VIP) PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]

 To cite this document: BenchChem. [Application Notes and Protocols for In Vitro Assays of LAS190792 (AZD8999)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11935823#las190792-in-vitro-assay-protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com